Azidoacetic Acid
Description
Azidoacetic acid (C₂H₃N₃O₂) is a carboxylic acid derivative featuring an azide (-N₃) group attached to the α-carbon of acetic acid. It is synthesized via nucleophilic substitution between bromoacetic acid and sodium azide, yielding an oily product with 95% efficiency under mild conditions . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 10.16 (s, 1H, -COOH), 3.97 (s, 2H, -CH₂-N₃) .
- IR: A strong azide stretch at 2108 cm⁻¹ .
The compound is widely used in click chemistry (CuAAC reactions) for bioconjugation, drug discovery, and peptide modification due to its reactive azide group . It also serves as a precursor for anhydrides (e.g., azidoacetic anhydride) and active esters (e.g., NHS-azidoacetate), enabling efficient coupling with amines in proteins and peptides .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azidoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O2/c3-5-4-1-2(6)7/h1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXUUPXQWDQNGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171760 | |
| Record name | Azidoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18523-48-3 | |
| Record name | 2-Azidoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18523-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azidoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018523483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azidoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azidoethanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromoacetic Acid and Sodium Azide Reaction
The most widely reported method involves the nucleophilic substitution of bromoacetic acid with sodium azide (NaN₃). As detailed in and, the reaction proceeds as follows:
Reagents :
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Bromoacetic acid (1 equiv)
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Sodium azide (10–12 equiv)
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Ammonium chloride (12 equiv) as a phase-transfer catalyst
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Water as solvent
Procedure :
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Bromoacetic acid (3.00 g, 21.59 mmol) is combined with NaN₃ (14.04 g, 215.91 mmol) and NH₄Cl (13.86 g, 259.09 mmol) in 60 mL water.
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The mixture is heated at 60°C for 12–24 hours under vigorous stirring.
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Acidification to pH 4 with concentrated HCl precipitates the product.
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Extraction with ethyl acetate (8 × 30 mL) followed by drying over MgSO₄ yields azidoacetic acid as a colorless liquid (1.67 g, 76%).
Key Variations :
Chloroacetic Acid Alternative
Source demonstrates that 2-chloroacetic acid can substitute bromoacetic acid under microwave irradiation:
Reagents :
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2-Chloroacetic acid (0.094 g)
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Sodium azide (0.072 g)
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Water (3 mL)
Procedure :
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Reagents are irradiated in a microwave oven at 300 W for 30 minutes.
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The crude product is purified via recrystallization, yielding 86% this compound.
Advantages :
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Time Efficiency : 30 minutes vs. 12–24 hours in conventional heating.
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Reduced Byproducts : Microwave-specific heating minimizes esterification side reactions.
Microwave-Assisted Synthesis
Reaction Mechanism and Optimization
Microwave irradiation accelerates the SN2 displacement by rapidly heating polar intermediates. Key parameters include:
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A mixture of 2-chloroacetic acid (0.094 g) and NaN₃ (0.072 g) in water is irradiated for 30 minutes.
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Post-reaction acidification and extraction yield 86% product, characterized by ¹H-NMR (DMSO-d₆): δ 2.3 (s, 2H).
Industrial-Scale Production
Large-Batch Synthesis
Industrial methods prioritize cost-efficiency and scalability:
Key Features :
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Continuous Flow Systems : Automated reactors maintain consistent temperature (60±0.5°C) and mixing.
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In Situ Acid Generation : HCl gas is introduced directly into the reactor to bypass HCl handling hazards.
Purification Protocols :
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Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted NaN₃.
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Distillation : Short-path distillation at 50°C under vacuum achieves >95% purity.
Yield and Output :
Spectroscopic Characterization
Critical analytical data for this compound:
| Technique | Data | Source |
|---|---|---|
| ¹H-NMR (CDCl₃) | δ 3.97 (s, 2H, CH₂), 9.87 (s, 1H, COOH) | |
| ¹H-NMR (DMSO-d₆) | δ 2.3 (s, 2H, CH₂) | |
| MS (m/z) | 101.06 [M+H]⁺ |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Conventional (Bromo) | 76 | 12–24 h | High | 12.50 |
| Microwave (Chloro) | 86 | 0.5 h | Moderate | 18.20 |
| Industrial Batch | 82 | 8–10 h | Very High | 8.90 |
Trade-offs :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azide group (-N₃) acts as a nucleophile in both SN2 and nucleophilic acyl substitution reactions:
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SN2 Reactions : Azidoacetic acid reacts with alkyl halides to form alkyl azides .
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Nucleophilic Acyl Substitution : Reacts with acid chlorides to form acyl azides (RCO-N₃) .
Example:
Mechanism involves tetrahedral intermediate formation followed by leaving group expulsion .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound participates in "click chemistry" with terminal alkynes to form 1,2,3-triazoles. Key features:
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Conditions : Cu(I) catalyst, mild temperatures (25–60°C), water-tolerant .
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Applications : Bioconjugation, peptide synthesis, and polymer chemistry .
| Entry | Substrate | Conditions | Product (Triazole) Yield | Reference |
|---|---|---|---|---|
| 1 | Propargyl alcohol | CuI, 25°C, 24h | 85% | |
| 2 | Alkynyl peptide | Microwave, 60°C, 1h | 92% |
Coordination Chemistry with Transition Metals
This compound forms complexes with Ni, Co, and Fe, influencing gas-phase reactivity :
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Coordination Modes : Monodentate (via O) or bidentate (O and N) .
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Gas-Phase Reactions : Mediates C-C bond activation and N₂ release .
Key Findings :
Thermal and Surface-Induced Decomposition
This compound decomposes under thermal or catalytic conditions:
Mechanism :
Reaction with Radical Species
Iron-catalyzed alkylazidation of dehydroamino acids generates α-azido-α-amino esters :
Analytical and Spectroscopic Insights
Scientific Research Applications
Chemical Synthesis
1. Building Block for Click Chemistry
Azidoacetic acid serves as an essential building block in click chemistry, particularly for the synthesis of complex molecules. It can modify primary amines to create stable amide bonds, facilitating further reactions with terminal alkynes or strained cyclooctynes. This process is valuable in creating bioconjugates and drug delivery systems .
2. Peptide Synthesis
In peptide synthesis, this compound is utilized to introduce azide functionalities into peptides through solid-phase peptide synthesis techniques. Its incorporation allows for subsequent modifications via click chemistry, enhancing the versatility of peptide-based therapeutics . For instance, it has been employed in the synthesis of multivalent ligands that target specific receptors on cancer cells, improving binding affinity significantly through cooperative interactions .
Biomedical Research
3. Targeted Drug Delivery
this compound is instrumental in developing targeted drug delivery systems. By conjugating drugs to nanoparticles via click chemistry, researchers can achieve selective targeting of cancer cells while minimizing effects on healthy tissues. Studies have demonstrated successful applications where this compound-functionalized nanoparticles selectively bind to bacterial cells over mammalian cells, showcasing its potential in antimicrobial therapies .
4. Imaging Applications
The compound is also used in imaging applications. This compound can be incorporated into imaging agents that allow for the visualization of biological processes at the cellular level. For instance, it has been used to tag specific biomolecules for fluorescence imaging, aiding in the study of cellular interactions and behaviors .
Materials Science
5. Surface Functionalization
In materials science, this compound is employed for surface functionalization of various substrates. Its ability to form covalent bonds with surfaces enables the modification of physical and chemical properties of materials, which can enhance their performance in applications such as sensors and catalysts . The successful grafting of azido groups onto surfaces has been validated using techniques like Fourier-transform infrared spectroscopy (FTIR), confirming the effectiveness of this compound in these processes .
Case Studies
Mechanism of Action
The mechanism of action of azidoacetic acid involves its reactivity as an azide compoundThis reaction is highly selective and efficient, making this compound a valuable reagent in synthetic chemistry . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable triazole rings, which can be further functionalized for various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Case Studies Highlighting this compound’s Versatility
Biological Activity
Azidoacetic acid, a compound featuring an azide functional group attached to acetic acid, has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article explores the biological activity of this compound, summarizing key findings from diverse studies, including synthesis methods, biological evaluations, and potential applications in medicinal chemistry.
This compound can be synthesized through the nucleophilic substitution of bromoacetic acid with sodium azide in aqueous conditions. This method has been reported to yield this compound efficiently, making it accessible for further biological studies .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound derivatives. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. In one study, derivatives of this compound exhibited significant antibacterial activity, with varying degrees of effectiveness depending on the specific structural modifications made to the azide group .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound and its derivatives. One notable finding indicates that certain hyperbranched polymers containing azido-acetylene monomers exhibit low cytotoxicity against human cancer cell lines (M-HeLa), with IC50 values greater than 100 µM. This suggests that while this compound can induce some cytotoxic effects, its derivatives may offer safer alternatives for biomedical applications .
Table: Summary of Biological Activities of this compound Derivatives
The biological activity of this compound is believed to stem from its ability to interact with various cellular targets. The azide group can participate in bioorthogonal reactions, which are valuable in drug development and targeting specific biomolecules within cells. This property allows for selective modification of proteins and peptides, enhancing their therapeutic potential .
Applications in Medicinal Chemistry
This compound and its derivatives are being explored as potential candidates in drug design due to their unique reactivity profiles. The ability to modify biomolecules selectively opens avenues for developing targeted therapies for diseases such as cancer and bacterial infections. Furthermore, the incorporation of azide functionalities into drug candidates can facilitate imaging and tracking within biological systems .
Q & A
Q. What are the standard synthetic routes for azidoacetic acid, and how can yield and purity be optimized?
this compound is typically synthesized via nucleophilic substitution using bromoacetic acid and sodium azide in aqueous media . Key steps include:
- Slow addition of bromoacetic acid to a sodium azide solution (1:2 molar ratio) under stirring at room temperature.
- Acidification with concentrated HCl to quench the reaction, followed by ether extraction and drying.
- Yield optimization (up to 95%) requires precise stoichiometry, extended reaction times (~12–24 h), and inert conditions to avoid side reactions.
- Purity is confirmed via H NMR (singlet at δ 3.97 ppm for CH) and IR spectroscopy (strong azide stretch at ~2108 cm) .
Q. How should this compound be handled to mitigate explosion risks?
this compound is shock- and heat-sensitive (risk phrases R2, R5, R11) . Safe practices include:
- Storing at 2–8°C in airtight, light-protected containers.
- Avoiding metal catalysts (e.g., Cu) and high-energy environments (e.g., sparks, friction).
- Conducting reactions in fume hoods with blast shields and using minimal quantities.
- Disposing of waste via slow decomposition in dilute acidic or basic solutions under controlled conditions.
Q. What methodologies are recommended for conjugating this compound NHS ester to biomolecules?
this compound NHS ester (CAS 824426-32-6) reacts with primary amines (e.g., lysine residues) under mild conditions (pH 7–9, 4–25°C) . Protocol steps:
- Dissolve the NHS ester in anhydrous DMF/DMSO.
- Add to the target biomolecule (e.g., protein, peptide) in a 2–5x molar excess.
- Purify via size-exclusion chromatography or dialysis to remove unreacted linker.
- Validate conjugation using MALDI-TOF MS or SDS-PAGE with azide-specific stains (e.g., phosphine-FL probes).
Advanced Research Questions
Q. How do competing reactivity pathways impact the efficiency of CuAAC reactions involving this compound derivatives?
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiency depends on:
- Ligand choice : Tris(triazolylmethyl)amine ligands reduce Cu-induced biomolecule oxidation .
- Azide concentration : Excess azide (>1.5 eq.) minimizes side reactions (e.g., Glaser coupling).
- Solvent system : Aqueous buffers (e.g., PBS) with 10–20% DMSO enhance solubility of hydrophobic alkynes .
- Kinetic monitoring : Use HPLC or fluorescence quenching assays to optimize reaction time (typically 1–4 h).
Q. What analytical techniques resolve structural ambiguities in this compound-derived peptide conjugates?
Complex conjugates (e.g., multivalent scaffolds) require orthogonal methods:
- HRMS : Resolves exact mass shifts (e.g., +198.14 Da for NHS ester coupling) .
- NMR : C NMR distinguishes NHS ester carbonyl signals (~170 ppm) from peptide backbone carbons .
- X-ray crystallography : Used for crystallizable small-molecule derivatives to confirm regioselectivity in triazole formation .
Q. How do solvent polarity and pH influence the stability of this compound in aqueous vs. organic media?
Stability studies show:
- Aqueous media : Rapid hydrolysis occurs at pH > 8 (t < 1 h), forming acetic acid and nitrogen gas. Stabilize with buffers (pH 4–6) and low temperatures (4°C) .
- Organic solvents : Stable in DCM, THF, or chloroform for >48 h at 25°C. Anhydrous conditions prevent decomposition .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
